

Application Notes and Protocols for the Quantification of Oct-4-enedioic Acid

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Compound of Interest

Compound Name: Oct-4-enedioic acid

CAS No.: 14277-16-8

Cat. No.: B083599

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Introduction: The Significance of Oct-4-enedioic Acid Quantification

Oct-4-enedioic acid, a medium-chain unsaturated dicarboxylic acid, is an emerging molecule of interest in various fields of research, including metabolic studies, polymer chemistry, and as a potential biomarker. Its accurate quantification in complex biological and chemical matrices is crucial for understanding its physiological roles, monitoring its presence as a building block in industrial processes, and for its potential diagnostic applications. This document provides a comprehensive guide to the analytical methodologies for the robust and sensitive quantification of **oct-4-enedioic acid**, tailored for researchers, scientists, and drug development professionals. We will delve into two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering detailed protocols and the scientific rationale behind the experimental choices.

PART 1: Foundational Principles of Analytical Strategy

The quantification of dicarboxylic acids like **oct-4-enedioic acid** presents unique analytical challenges due to their polarity and low volatility. Direct injection of the underivatized acid into a gas chromatograph is not feasible, and its ionization efficiency in liquid chromatography can be poor. Therefore, chemical derivatization is a cornerstone of reliable quantification for this class of compounds. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.

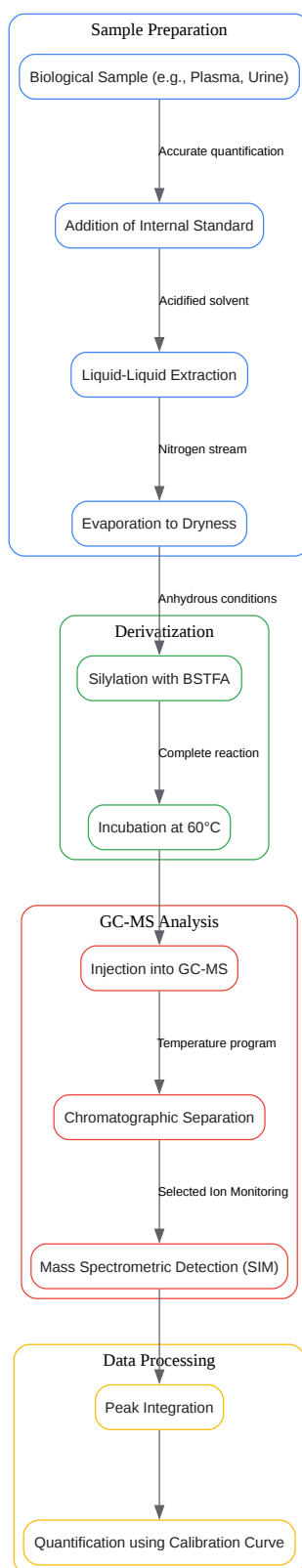
- **Gas Chromatography-Mass Spectrometry (GC-MS):** This classic and robust technique offers excellent chromatographic resolution and is well-suited for the analysis of volatile and thermally stable compounds. For non-volatile analytes like **oct-4-enedioic acid**, derivatization to form volatile esters (e.g., trimethylsilyl esters) is a prerequisite. GC-MS is a cost-effective and widely available technique, providing high specificity through mass-selective detection.
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** LC-MS/MS has become the gold standard for quantitative bioanalysis due to its exceptional sensitivity, specificity, and high-throughput capabilities. Derivatization can also be employed in LC-MS/MS to enhance chromatographic retention and ionization efficiency. The use of Multiple Reaction Monitoring (MRM) allows for highly selective quantification even in complex biological matrices.^{[1][2]}

The following sections will provide detailed, step-by-step protocols for both GC-MS and LC-MS/MS-based quantification of **oct-4-enedioic acid**, designed to be self-validating systems for producing high-quality, reproducible data.

PART 2: Quantification of Oct-4-enedioic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of **oct-4-enedioic acid** necessitates a derivatization step to increase its volatility and thermal stability. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for carboxylic acids.^{[3][4]}

Experimental Workflow for GC-MS Analysis



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Caption: Workflow for GC-MS quantification of **oct-4-enedioic acid**.

Detailed Protocol for GC-MS Analysis

1. Sample Preparation and Extraction

- Internal Standard Selection: A stable isotope-labeled dicarboxylic acid is the ideal internal standard (IS). Due to the potential limited commercial availability of a labeled **oct-4-enedioic acid**, a suitable alternative is a commercially available deuterated or ^{13}C -labeled dicarboxylic acid of similar chain length, such as D4-succinic acid or $^{13}\text{C}_6$ -adipic acid. The IS should be added to the sample at the very beginning of the sample preparation process to account for variability in extraction efficiency and derivatization.
- Extraction from Plasma/Serum:
 - To 100 μL of plasma or serum in a microcentrifuge tube, add 10 μL of the internal standard solution.
 - Add 400 μL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube.
 - Acidify the supernatant with 10 μL of 1 M HCl.
 - Add 500 μL of ethyl acetate, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.
 - Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction with another 500 μL of ethyl acetate and combine the organic layers.
 - Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: Silylation

- Rationale: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a robust and widely used method for derivatizing carboxylic acids for GC analysis.^[5] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.
- Procedure:

- To the dried extract, add 50 μ L of BSTFA with 1% TMCS and 50 μ L of anhydrous pyridine.
- Cap the tube tightly and vortex for 30 seconds.
- Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.
- After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Instrumental Parameters

Parameter	Recommended Setting
Gas Chromatograph	Agilent 7890B or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent
Injector Temperature	280°C
Injection Volume	1 μ L (splitless mode)
Oven Temperature Program	Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Mass Spectrometer	Agilent 5977B or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230°C
Quadrupole Temperature	150°C
Acquisition Mode	Selected Ion Monitoring (SIM)

4. Mass Spectrometry: Predicted Fragmentation and SIM Ions

The di-TMS derivative of **oct-4-enedioic acid** (molecular weight: 316 g/mol) is expected to undergo characteristic fragmentation upon electron ionization. Based on the fragmentation of similar silylated dicarboxylic acids, the following ions are predicted to be useful for SIM analysis:[3][4]

Analyte	Predicted Quantifier Ion (m/z)	Predicted Qualifier Ion(s) (m/z)
Di-TMS-oct-4-enedioic acid	287 ([M-CH ₃] ⁺)	147 ([[(CH ₃) ₃ Si-O=C-OH] ⁺), 301 ([M-CH ₃] ⁺)
Selected Internal Standard	To be determined based on the chosen IS	To be determined based on the chosen IS

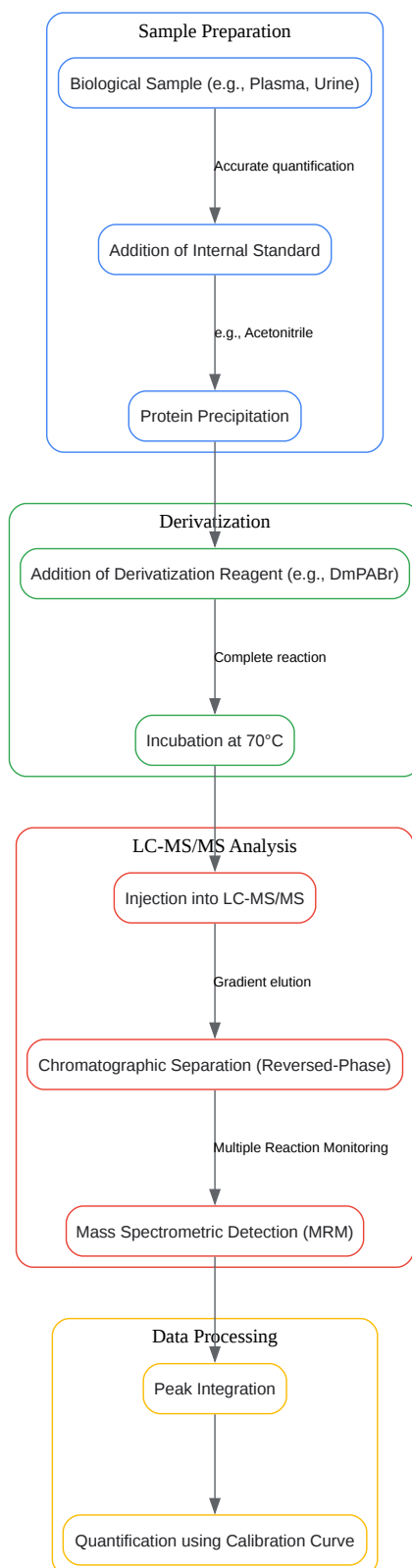
5. Calibration and Quantification

- Prepare a series of calibration standards by spiking known amounts of **oct-4-enedioic acid** and a constant amount of the internal standard into a surrogate matrix (e.g., charcoal-stripped plasma).
- Process the calibration standards alongside the unknown samples using the same extraction and derivatization procedure.
- Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Determine the concentration of **oct-4-enedioic acid** in the unknown samples by interpolating their peak area ratios from the calibration curve.

PART 3: Quantification of Oct-4-enedioic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for the quantification of **oct-4-enedioic acid**, particularly in complex biological matrices.[2] Derivatization is often employed to improve chromatographic retention on reversed-phase columns and to enhance ionization efficiency.

Experimental Workflow for LC-MS/MS Analysis



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Caption: Workflow for LC-MS/MS quantification of **oct-4-enedioic acid**.

Detailed Protocol for LC-MS/MS Analysis

1. Sample Preparation

- Internal Standard: As with the GC-MS method, a stable isotope-labeled dicarboxylic acid is the preferred internal standard.
- Procedure for Plasma/Serum:
 - To 50 μL of plasma or serum, add 10 μL of the internal standard solution.
 - Add 200 μL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube.

2. Derivatization

- Rationale: Derivatization with a reagent like 2-(dimethylamino)phenacyl bromide (DmPABr) introduces a permanently charged group, significantly enhancing ionization efficiency in positive electrospray ionization (ESI) mode and improving chromatographic retention.[2]
- Procedure:
 - To the supernatant from the previous step, add 50 μL of 100 mM DmPABr in acetonitrile and 20 μL of 10% diisopropylethylamine (DIPEA) in acetonitrile.
 - Cap the tube and incubate at 70°C for 60 minutes.
 - After cooling, add 10 μL of 1% formic acid to quench the reaction.
 - The sample is ready for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters

Parameter	Recommended Setting
Liquid Chromatograph	Waters ACQUITY UPLC or equivalent
Column	Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μ m) or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min
Column Temperature	40°C
Injection Volume	5 μ L
Mass Spectrometer	Sciex QTRAP 6500 or equivalent
Ionization Mode	Positive Electrospray Ionization (ESI+)
Ion Source Temperature	550°C
IonSpray Voltage	5500 V
Curtain Gas	35 psi
Collision Gas	Medium

4. Mass Spectrometry: Predicted MRM Transitions

The di-DmPABr derivative of **oct-4-enedioic acid** will have a specific precursor ion. Fragmentation of this precursor will yield characteristic product ions. The following are predicted MRM transitions:

Analyte	Predicted Precursor Ion (m/z)	Predicted Quantifier Product Ion (m/z)	Predicted Qualifier Product Ion (m/z)
Di-DmPABr-oct-4-enedioic acid	557.3	162.1 (Dimethylaminophenacyl fragment)	148.1
Selected Internal Standard	To be determined based on the chosen IS	To be determined based on the chosen IS	To be determined based on the chosen IS

5. Calibration and Quantification

The calibration and quantification procedure is analogous to the GC-MS method. A calibration curve is constructed using a surrogate matrix, and the concentration of **oct-4-enedioic acid** in unknown samples is determined by comparing the analyte/internal standard peak area ratios to the calibration curve.

PART 4: Method Validation

For both the GC-MS and LC-MS/MS methods, a thorough validation is essential to ensure the reliability of the quantitative data. The validation should be performed in accordance with regulatory guidelines (e.g., FDA or EMA) and should assess the following parameters:

Validation Parameter	Acceptance Criteria
Linearity	$R^2 \geq 0.99$
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio ≥ 10 , with acceptable precision and accuracy
Precision (Intra- and Inter-day)	Coefficient of Variation (CV) $\leq 15\%$ ($\leq 20\%$ at LLOQ)
Accuracy (Intra- and Inter-day)	Within $\pm 15\%$ of the nominal concentration ($\pm 20\%$ at LLOQ)
Recovery	Consistent and reproducible across the concentration range
Matrix Effect	Assessed to ensure no significant ion suppression or enhancement
Stability	Analyte stability under various storage and processing conditions (freeze-thaw, bench-top, long-term)

Conclusion

The GC-MS and LC-MS/MS methods detailed in these application notes provide robust and sensitive frameworks for the quantification of **oct-4-enedioic acid** in various sample matrices. The choice of methodology will be dictated by the specific research question and available resources. The GC-MS method offers a reliable and cost-effective approach, while the LC-MS/MS method provides superior sensitivity and throughput, making it ideal for large-scale studies and the analysis of low-abundance samples. Proper method validation is paramount to ensure the generation of high-quality, defensible data.

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